N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
“N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. It likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also appears to have a chlorobenzyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings, nitrogen atoms, and various functional groups . The exact structure would need to be determined through techniques such as NMR, X-ray crystallography, or computational chemistry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present and the reaction conditions . Without specific information on this compound, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as solubility, melting point, boiling point, and reactivity can be predicted .Scientific Research Applications
Antibacterial Activity
- Compounds with a structure similar to N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have demonstrated significant antibacterial activity. For instance, pyridonecarboxylic acids, which share a similar naphthyridine structure, have shown potent antibacterial effects (Egawa et al., 1984).
Anticancer Properties
- Derivatives of naphthyridine carboxamides have shown promise in cytotoxic activity against various cancer cell lines. Notably, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones exhibited potent cytotoxicity, highlighting the potential of naphthyridine derivatives in cancer treatment (Deady et al., 2005).
Anti-inflammatory and Analgesic Effects
- Naphthyridine derivatives have been evaluated for their anti-inflammatory and analgesic properties. For example, a study on N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides revealed significant anti-inflammatory and analgesic activities without acute gastrolesivity (Grossi et al., 2005).
Dyeing Properties and Applications in Polymers
- Naphthyridine derivatives have been applied in the synthesis of acid dyes for natural and synthetic polymers. Their unique chemical properties contribute to the development of dyes with specific hues and fastnesses (Hosseinnezhad et al., 2017).
Synthesis and Characterization
- Various studies have focused on the synthesis and characterization of naphthyridine derivatives. These include the development of new synthesis methods and the analysis of the structural and chemical properties of these compounds (Kobayashi et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-21-15-12(3-2-8-19-15)9-14(17(21)23)16(22)20-10-11-4-6-13(18)7-5-11/h2-9H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDYIFKEZJIEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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